2-Chloroquinoxaline-6-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinoxaline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2S/c9-8-4-11-7-3-5(15(10,13)14)1-2-6(7)12-8/h1-4H,(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBHRBMCCCRMOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroquinoxaline-6-sulfonamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Chloroquinoxaline-6-sulfonamide. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related quinoxaline and sulfonamide derivatives to offer well-founded predictions of its characteristics and a plausible synthetic pathway.

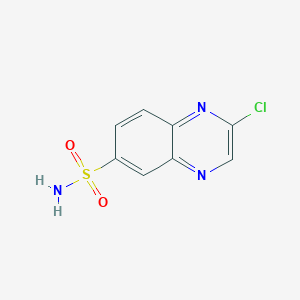

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a quinoxaline core, which is a bicyclic system composed of a benzene ring fused to a pyrazine ring. A chloro group is substituted at the 2-position of the quinoxaline ring, and a sulfonamide group is attached at the 6-position.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆ClN₃O₂S |

| Molecular Weight | 243.67 g/mol |

| Canonical SMILES | C1=CC2=C(C=C1S(=O)(=O)N)N=C(C=N2)Cl |

| InChI Key | (Predicted) |

| CAS Number | Not available |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of structurally similar compounds, such as 2-chloroquinoxaline[1][2] and various sulfonamides[3].

Table 2: Predicted Physicochemical Data

| Property | Predicted Value |

| Melting Point | >200 °C (decomposes) |

| Boiling Point | Not available (likely decomposes) |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. |

| pKa | (Predicted) Acidic proton on sulfonamide nitrogen. |

| LogP | (Predicted) ~1.5 - 2.5 |

Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be devised based on established methods for the synthesis of quinoxaline sulfonamide derivatives[4]. A common approach involves the chlorosulfonation of a quinoxaline precursor, followed by amination.

Proposed Synthetic Pathway:

A potential starting material is 2-hydroxyquinoxaline (quinoxalin-2(1H)-one). The synthesis can proceed through the following key steps:

-

Chlorosulfonation of 2-hydroxyquinoxaline.

-

Amination of the resulting sulfonyl chloride to form 2-hydroxyquinoxaline-6-sulfonamide.

-

Chlorination of the hydroxyl group to yield the final product, this compound.

Alternatively, chlorination could be performed first, followed by chlorosulfonation and amination. The reactivity and stability of the intermediates would determine the optimal sequence.

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-hydroxyquinoxaline-6-sulfonyl chloride

-

To a stirred solution of 2-hydroxyquinoxaline in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it carefully onto crushed ice.

-

The precipitated solid, 2-hydroxyquinoxaline-6-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 2-hydroxyquinoxaline-6-sulfonamide

-

Suspend the crude 2-hydroxyquinoxaline-6-sulfonyl chloride in an aqueous ammonia solution.

-

Stir the mixture at room temperature for several hours.

-

The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 2-hydroxyquinoxaline-6-sulfonamide.

Step 3: Synthesis of this compound

-

A mixture of 2-hydroxyquinoxaline-6-sulfonamide and phosphorus oxychloride (POCl₃) is heated at reflux for a specified period.

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully treated with ice-water, and the resulting solid is collected by filtration.

-

The crude product is purified by column chromatography or recrystallization to afford this compound.

Spectral Analysis (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected spectral data are as follows:

Table 3: Predicted Spectral Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the quinoxaline ring would appear as multiplets in the downfield region (δ 7.5-9.0 ppm). The sulfonamide protons (-SO₂NH₂) would likely appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-160 ppm. The carbon bearing the chlorine atom would be shifted downfield. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching of the sulfonamide group (~3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹), C=N stretching of the pyrazine ring (~1600 cm⁻¹), and C-Cl stretching.[3][5][6][7] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight (243.67 for C₈H₆ClN₃O₂S) would be observed, along with a characteristic M+2 peak due to the ³⁷Cl isotope. Fragmentation would likely involve the loss of SO₂ and other characteristic fragments of the quinoxaline ring.[8][9] |

Biological and Pharmacological Potential

Quinoxaline and sulfonamide moieties are prevalent in medicinal chemistry due to their wide range of biological activities[4][10][11].

-

Antimicrobial Activity : Many quinoxaline derivatives exhibit antibacterial and antifungal properties[12][13]. Sulfonamides are a well-known class of antibacterial agents[10][11]. Therefore, this compound is a promising candidate for antimicrobial drug discovery.

-

Anticancer Activity : Chloroquinoxaline sulfonamide has been investigated for its potential antineoplastic activity. It is suggested to act as a topoisomerase II poison, leading to DNA damage and apoptosis in cancer cells[14][15]. The title compound may share similar mechanisms of action.

-

Enzyme Inhibition : Sulfonamide-containing compounds are known to be effective enzyme inhibitors, particularly of carbonic anhydrases[10]. The quinoxaline scaffold can also interact with various biological targets.

The combination of the 2-chloroquinoxaline and 6-sulfonamide moieties in a single molecule presents a compelling scaffold for the development of novel therapeutic agents.

References

- 1. echemi.com [echemi.com]

- 2. 2-Chloroquinoxaline | C8H5ClN2 | CID 238938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. ripublication.com [ripublication.com]

- 6. researchgate.net [researchgate.net]

- 7. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 14. Facebook [cancer.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Quinoxaline-Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline-sulfonamide derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their unique structural framework, combining the quinoxaline scaffold with a sulfonamide moiety, has led to a wide spectrum of biological activities, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the core synthesis pathways for these derivatives, complete with experimental protocols, quantitative data, and visual representations of the synthetic and biological landscapes.

Core Synthesis Strategies

The synthesis of quinoxaline-sulfonamide derivatives typically involves a multi-step process. The foundational step is the construction of the quinoxaline ring, which is then followed by the introduction of the sulfonamide group, or vice-versa. Several efficient methods have been developed, including traditional condensation reactions, catalyst-free green protocols, and multi-component reactions.

A prevalent and robust strategy involves the initial synthesis of a quinoxaline core, followed by chlorosulfonation and subsequent amination to install the sulfonamide moiety. Variations in this approach allow for the introduction of diverse substituents on both the quinoxaline ring and the sulfonamide nitrogen, enabling the exploration of structure-activity relationships (SAR).

General Synthesis Workflow

The logical flow for the synthesis of quinoxaline-sulfonamide derivatives can be visualized as follows:

Caption: General workflow for the synthesis and evaluation of quinoxaline-sulfonamide derivatives.

Key Synthetic Pathways and Quantitative Data

Several key pathways have been reported for the synthesis of quinoxaline-sulfonamide derivatives. The choice of pathway often depends on the desired substitution pattern and the availability of starting materials. Below are summaries of prominent methods with their reported quantitative data.

Pathway 1: Condensation of o-Phenylenediamines with α-Diketones followed by Sulfonamide Formation

This classical approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring. The resulting quinoxaline is then chlorosulfonated and reacted with an amine.

Caption: Synthesis of quinoxaline-sulfonamides via condensation and subsequent sulfonamide formation.

Table 1: Synthesis of 2,3-Diphenylquinoxaline-sulfonamides [1][2]

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | o-Phenylenediamine, Benzil | Glacial Acetic Acid, Reflux | 2,3-Diphenylquinoxaline | Excellent |

| 2 | 2,3-Diphenylquinoxaline | Chlorosulfonic Acid, 0-5 °C | 2,3-Diphenylquinoxaline-6-sulfonyl chloride | 76 |

| 3 | 2,3-Diphenylquinoxaline-6-sulfonyl chloride | Various Amines, Pyridine, Reflux | N-substituted-2,3-diphenylquinoxaline-6-sulfonamides | 59-85 |

Pathway 2: Catalyst-Free Synthesis from o-Phenylenediamines and Phenacyl Bromides

A greener approach involves the catalyst-free reaction of o-phenylenediamines with phenacyl bromides in ethanol, followed by a two-step sulfonamide formation.[3]

Table 2: Catalyst-Free Synthesis of Quinoxaline-Sulfonamides [3]

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | o-Phenylenediamine, Phenacyl Bromide | Ethanol, Reflux | 2-Arylquinoxaline | 70-85 |

| 2 | 2-(4-methoxyphenyl)quinoxaline | Chlorosulfonic Acid | 2-Methoxy-5-(quinoxalin-2-yl)benzenesulfonyl chloride | 85 |

| 3 | 2-Methoxy-5-(quinoxalin-2-yl)benzenesulfonyl chloride | Aromatic Amines, Solvent-free | Substituted quinoxaline-sulfonamides | Good to Excellent |

Pathway 3: Synthesis of Quinoxaline-2,3(1H,4H)-dione Sulfonamides

This pathway starts with the condensation of a substituted o-phenylenediamine with oxalic acid to form a quinoxaline-2,3-dione, which is then functionalized with a sulfonamide group.[1]

Table 3: Synthesis of Quinoxaline-2,3(1H,4H)-dione Sulfonamide Derivatives [1]

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | Substituted o-phenylenediamine, Oxalic acid | Condensation | 1,4-Dihydroquinoxaline-2,3-dione | - |

| 2 | 1,4-Dihydroquinoxaline-2,3-dione | Chlorosulfonic Acid, 0-5 °C | Quinoxaline-dione sulfonyl chloride | - |

| 3 | Quinoxaline-dione sulfonyl chloride | Amines, Amino acids, Morpholine, Piperazine | Quinoxaline-2,3(1H,4H)-dione sulfonamides | 61-66 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the key steps in the synthesis of quinoxaline-sulfonamide derivatives.

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline

To a solution of o-phenylenediamine (1 mmol) in glacial acetic acid (10 mL), benzil (1 mmol) is added. The reaction mixture is refluxed for 2-3 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford pure 2,3-diphenylquinoxaline.

Protocol 2: Synthesis of 2,3-Diphenylquinoxaline-6-sulfonyl chloride[2]

2,3-Diphenylquinoxaline (1 mmol) is added portion-wise to an excess of chlorosulfonic acid (5 mL) at 0-5 °C with constant stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The mixture is then carefully poured into crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to yield 2,3-diphenylquinoxaline-6-sulfonyl chloride.

Protocol 3: Synthesis of N-Aryl-2,3-diphenylquinoxaline-6-sulfonamide[1][2]

A mixture of 2,3-diphenylquinoxaline-6-sulfonyl chloride (1 mmol) and the appropriate aromatic amine (1.2 mmol) in pyridine (5 mL) is refluxed for 3-5 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and poured into cold water. The solid product is filtered, washed with dilute HCl and then with water, and finally recrystallized from a suitable solvent (e.g., ethanol) to give the desired N-aryl-2,3-diphenylquinoxaline-6-sulfonamide.

Biological Significance and Signaling Pathways

Quinoxaline-sulfonamide derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][4][5][6][7] Their mechanism of action often involves the inhibition of key enzymes or the modulation of specific signaling pathways. For instance, some derivatives act as carbonic anhydrase inhibitors, a class of enzymes involved in various physiological and pathological processes, including tumorigenesis.[8][9]

Carbonic Anhydrase Inhibition Pathway

The inhibition of carbonic anhydrase (CA) by certain quinoxaline-sulfonamide derivatives is a key mechanism for their potential anticancer activity. CAs, particularly the tumor-associated isoform CA IX, are involved in regulating pH in the tumor microenvironment, which is crucial for cancer cell survival and proliferation.

Caption: Inhibition of the Carbonic Anhydrase IX pathway by quinoxaline-sulfonamide derivatives.

This guide provides a foundational understanding of the synthesis and potential applications of quinoxaline-sulfonamide derivatives. The presented pathways, data, and protocols offer a starting point for researchers to design and synthesize novel analogs with tailored biological activities for further investigation in drug discovery programs.

References

- 1. mdpi.com [mdpi.com]

- 2. ijpras.com [ijpras.com]

- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Analysis of 2-Chloroquinoxaline-6-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential mechanisms of action of 2-Chloroquinoxaline-6-sulfonamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development. Quinoxaline sulfonamides are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3]

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C8H6ClN3O2S Molecular Weight: 243.67 g/mol CAS Number: Not available

Synthesis

A potential synthetic pathway is outlined below:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

A general procedure for the synthesis of quinoxaline sulfonamides involves the reaction of a quinoxaline sulfonyl chloride with an amine.[1]

-

Synthesis of 2-Chloroquinoxaline-6-sulfonyl chloride: 2-Chloroquinoxaline would be treated with chlorosulfonic acid. The reaction mixture is typically stirred at an elevated temperature. After completion, the mixture is poured onto ice, and the resulting precipitate of 2-chloroquinoxaline-6-sulfonyl chloride is filtered, washed with cold water, and dried.

-

Synthesis of this compound: The synthesized 2-chloroquinoxaline-6-sulfonyl chloride is then reacted with ammonia (e.g., in the form of ammonium hydroxide) in a suitable solvent like dioxane or THF. The reaction mixture is stirred, and upon completion, the product is isolated by filtration or extraction and purified by recrystallization.

Spectroscopic Data

Specific quantitative spectroscopic data for this compound is not available in the reviewed literature. The following tables summarize the expected characteristic spectroscopic features based on data from closely related quinoxaline sulfonamide derivatives.[5][6][7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Functional Group | Characteristic Absorption Range (cm-1) |

| N-H stretch (sulfonamide) | 3350 - 3150 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=N stretch (quinoxaline) | 1620 - 1580 |

| C=C stretch (aromatic) | 1600 - 1450 |

| S=O stretch (sulfonamide, asymmetric) | 1350 - 1300 |

| S=O stretch (sulfonamide, symmetric) | 1170 - 1140 |

| C-Cl stretch | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H (quinoxaline ring) | 7.5 - 9.0 | m |

| NH2 (sulfonamide) | 7.0 - 8.5 | s (broad) |

13C NMR (Carbon NMR)

| Carbon | Expected Chemical Shift (δ, ppm) |

| C (quinoxaline ring) | 120 - 160 |

| C-Cl | 145 - 155 |

| C-S | 130 - 145 |

Mass Spectrometry (MS)

| Ion | Expected m/z |

| [M]+ | 243/245 (due to 35Cl/37Cl isotopes) |

| [M-SO2NH2]+ | 164/166 |

| [M-Cl]+ | 208 |

Common fragmentation patterns for sulfonamides involve the cleavage of the C-S and S-N bonds.[9]

UV-Visible (UV-Vis) Spectroscopy

| Solvent | Expected λmax (nm) |

| Ethanol/Methanol | 230 - 250 and 300 - 380 |

Quinoxaline derivatives typically exhibit multiple absorption bands in the UV-Vis spectrum corresponding to π-π* transitions within the aromatic system.[4]

Potential Mechanism of Action

While the specific biological targets of this compound have not been elucidated, related chloroquinoxaline sulfonamide compounds have been reported to exhibit antitumor activity through the inhibition of topoisomerase II.[10] Additionally, various quinoxaline sulfonamides act as carbonic anhydrase inhibitors.[11] The antibacterial mechanism of some quinoxalines involves damaging the bacterial cytoplasm.[12]

Topoisomerase II Inhibition Pathway

Caption: Inhibition of Topoisomerase II by this compound.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of the compound.

Conclusion

This compound represents a potentially valuable scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its synthesis and spectroscopic properties based on the analysis of related compounds. Further experimental investigation is required to fully characterize this molecule and elucidate its specific biological activities and mechanisms of action. The information and workflows presented herein are intended to guide future research efforts in this promising area of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. ripublication.com [ripublication.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Chloroquinoxaline | 1448-87-9 | Benchchem [benchchem.com]

- 11. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Quinoxaline Sulfonamide Compounds

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action through which these compounds exert their therapeutic effects. By dissecting their molecular interactions and impacts on cellular signaling, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding to drive further innovation in this promising area.

Core Mechanisms of Action: A Multi-Targeted Approach

Quinoxaline sulfonamide derivatives have been shown to interact with a variety of biological targets, leading to a diverse pharmacological profile. The primary mechanisms of action identified to date include AMPA receptor antagonism, carbonic anhydrase inhibition, and broad-spectrum antimicrobial and anticancer activities.

Competitive Antagonism of AMPA Receptors

A significant class of quinoxaline sulfonamides, particularly those featuring a quinoxaline-2,3-dione core, function as competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4][5] These receptors are critical for fast synaptic transmission in the central nervous system.[2] By competitively binding to the glutamate binding site on the AMPA receptor, these compounds prevent its activation by the endogenous ligand, glutamate. This inhibitory action modulates excitatory neurotransmission and is a key mechanism for their anticonvulsant and neuroprotective effects.[1][2]

Signaling Pathway: AMPA Receptor Antagonism

Caption: Competitive antagonism of the AMPA receptor by quinoxaline sulfonamides.

Inhibition of Carbonic Anhydrases

Quinoxaline 1,4-dioxide sulfonamides have been extensively studied as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[6][7] Of particular interest is the selective inhibition of tumor-associated isoforms, such as CA IX and CA XII, which are overexpressed in various cancers and contribute to the acidic tumor microenvironment under hypoxic conditions.[6] By inhibiting these enzymes, quinoxaline sulfonamides can disrupt pH regulation in tumor cells, leading to apoptosis and reduced tumor growth and metastasis.[6] The sulfonamide moiety is crucial for this activity, as it coordinates with the zinc ion in the active site of the enzyme.[6]

Signaling Pathway: Carbonic Anhydrase IX Inhibition in Hypoxic Tumor Cells

Caption: Inhibition of carbonic anhydrase IX by quinoxaline sulfonamides in cancer.

Antimicrobial and Anticancer Activities

A broad range of quinoxaline sulfonamide derivatives exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as some fungal strains.[8][9] While the exact mechanisms are diverse and depend on the specific chemical structure, they are thought to involve the disruption of essential cellular processes in microorganisms.

In the context of cancer, beyond carbonic anhydrase inhibition, certain tetrahydroquinoxaline sulfonamide derivatives have been identified as colchicine binding site inhibitors.[10] These compounds interfere with tubulin polymerization, a critical process for microtubule formation.[10] The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately inhibits cancer cell proliferation.[10]

Experimental Workflow: Screening for Antimicrobial Activity

Caption: A typical workflow for assessing the antimicrobial activity of novel compounds.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of representative quinoxaline sulfonamide compounds.

Table 1: Carbonic Anhydrase Inhibition

| Compound | Target Isozyme | Ki (nM) | Reference |

| 7g | CA IX | 42.2 | [6] |

| AAZ (Acetazolamide) | CA IX | 25.7 | [6] |

Table 2: Antiproliferative Activity (IC50 Values)

| Compound | Cell Line | IC50 (µM) | Reference |

| 7h | MCF-7 | 1.3 - 2.1 | [11] |

| 99 | Liver Carcinoma | 0.5 µg/mL | [8] |

| 100 | Liver Carcinoma | 4.75 µg/mL | [8] |

| Doxorubicin | Various | (Reference Agent) | [11] |

| Etoposide | Various | (Reference Agent) | [11] |

Table 3: Antimicrobial Activity (Zone of Inhibition in mm)

| Compound | S. aureus | E. coli | Reference |

| 50 | 20 | - | [12] |

| 51 | 22 | - | [12] |

| 52 | - | > E. coli standard | [8] |

| 74 | 15 | 10 | [8] |

| 81 | - | 24 (Enterobacteria) | [8] |

| Chloramphenicol | 19 | 22 | [8] |

| Ampicillin | 28 | 15 | [8] |

Table 4: Anti-inflammatory Activity

| Compound | Inhibition of Edema (%) | Mean Paw Volume (mL) | Reference |

| 106-108 | 1.17 - 4.04 | 0.96 - 0.98 | [8] |

| Diclofenac Sodium | 15.15 | 0.85 | [8] |

Detailed Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, and XII) is typically assessed using a stopped-flow CO₂ hydration assay.

Methodology:

-

Enzyme and Inhibitor Preparation: A known concentration of the purified recombinant hCA isozyme is incubated with varying concentrations of the quinoxaline sulfonamide inhibitor.

-

Assay Buffer: The assay is performed in a suitable buffer (e.g., Tris-HCl) at a specific pH and temperature.

-

CO₂ Hydration Measurement: The catalytic activity is determined by measuring the rate of CO₂ hydration. This is achieved by mixing the enzyme/inhibitor solution with a CO₂-saturated solution and monitoring the change in pH using a colorimetric indicator (e.g., phenol red) or a pH-sensitive electrode.

-

Data Analysis: The initial rates of reaction are recorded, and the IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration. Ki values are subsequently calculated using the Cheng-Prusoff equation.

In Vitro Antiproliferative MTT Assay

The cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the quinoxaline sulfonamide compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

The antimicrobial activity can be screened using the agar well or disk diffusion method.

Methodology:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Agar Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.

-

Compound Application: Sterile paper disks impregnated with a known concentration of the quinoxaline sulfonamide compound or a solution of the compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion

The diverse mechanisms of action of quinoxaline sulfonamide compounds underscore their significant potential in drug discovery. Their ability to act as AMPA receptor antagonists, potent carbonic anhydrase inhibitors, and broad-spectrum antimicrobial and anticancer agents provides a rich foundation for the development of novel therapeutics for a wide range of diseases. The quantitative data and experimental protocols presented in this guide offer a framework for researchers to build upon, facilitating the design and evaluation of next-generation quinoxaline sulfonamide-based drugs with enhanced efficacy and selectivity.

References

- 1. Quinazolinedione sulfonamides: a novel class of competitive AMPA receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The AMPA receptor antagonist perampanel suppresses epileptic activity in human focal cortical dysplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04548C [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF QUINOXALINE SULFONAMIDE | Semantic Scholar [semanticscholar.org]

- 10. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Biological activity of novel quinoxaline sulfonamides

An In-depth Technical Guide on the Biological Activity of Novel Quinoxaline Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by novel quinoxaline sulfonamide derivatives. The inherent pharmacological potential of the quinoxaline scaffold is significantly enhanced by the incorporation of a sulfonamide moiety, leading to a wide array of therapeutic applications.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

Biological Activities and Quantitative Data

Quinoxaline sulfonamides have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. The following tables summarize the quantitative data from various studies.

Antimicrobial Activity

Quinoxaline sulfonamides have shown significant efficacy against a range of bacterial and fungal strains. The antimicrobial activity is typically quantified by the Zone of Inhibition (ZOI).

Table 1: Antibacterial Activity of Novel Quinoxaline Sulfonamides

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Concentration | Reference |

| 50 | S. aureus | 20 | Not Specified | [1] |

| 51 | S. aureus | 22 | Not Specified | [1] |

| 52 | E. coli | 24 | Not Specified | [1] |

| 59 | S. aureus | 10 | 100 µg | [1] |

| 59 | E. coli | 8 | 100 µg | [1] |

| 60 | S. aureus | 7 | 100 µg | [1] |

| 60 | E. coli | 6 | 100 µg | [1] |

| 67 | S. aureus | 14 | 50 µg/mL | [1][3] |

| 67 | B. pimilis | 14 | 50 µg/mL | [1] |

| 67 | E. coli | 16 | 50 µg/mL | [1][3] |

| 68 | S. aureus | 13 | 50 µg/mL | [1][3] |

| 68 | B. pimilis | 14 | 50 µg/mL | [1] |

| 68 | E. coli | 15 | 50 µg/mL | [1][3] |

| 74 | S. aureus | 15 | Not Specified | [1] |

| 74 | E. coli | 10 | Not Specified | [1] |

| 75 | S. aureus | 14 | Not Specified | [1] |

| 75 | E. coli | 8 | Not Specified | [1] |

| 81 | P. vulgaris | 30 | Not Specified | [1] |

| 81 | Enterobacteria | 24 | Not Specified | [1] |

| 82 | S. aureus | 18 | Not Specified | [1] |

| 82 | Enterobacteria | 18 | Not Specified | [1] |

| 82 | V. cholerae | 16 | Not Specified | [1] |

| 82 | E. coli | 16 | Not Specified | [1] |

| 82 | P. vulgaris | 16 | Not Specified | [1] |

Table 2: Antifungal Activity of Novel Quinoxaline Sulfonamides

| Compound ID | Fungal Strain | Zone of Inhibition (mm) | Concentration | Reference |

| 67 | A. niger | 17 | 50 µg/mL | [1][3] |

| 67 | P. notatum | 17 | 50 µg/mL | [1] |

| 68 | A. niger | 12 | 50 µg/mL | [1][3] |

Anticancer Activity

A significant area of investigation for quinoxaline sulfonamides is their potential as anticancer agents, often acting as kinase inhibitors.[4][5] Their activity is commonly measured by the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50).

Table 3: Anticancer Activity of Novel Quinoxaline Sulfonamides

| Compound ID | Cancer Cell Line | Activity (µM) | Assay Type | Target | Reference |

| 3l | Leukemia (RPMI-8226) | 1.11 | GI50 | c-Met Kinase | [6] |

| 7b | Breast (MCF-7) | - | Antiproliferative | Carbonic Anhydrase | [7] |

| 7f | Breast (MCF-7) | - | Antiproliferative | Carbonic Anhydrase | [7] |

| 7h | Breast (MCF-7) | 1.3 - 2.1 | IC50 | Carbonic Anhydrase | [7] |

| 18 | Breast (MCF-7) | - | Antiproliferative | Carbonic Anhydrase | [7] |

| VIIIa | Liver (Hep G2) | 9.8 | IC50 | Not Specified | [4] |

| VIIIc | Colon (HCT116) | 2.5 | IC50 | Not Specified | [4] |

| VIIIc | Breast (MCF-7) | 9.0 | IC50 | Not Specified | [4] |

| XVa | Colon (HCT116) | 4.4 | IC50 | Not Specified | [4] |

| XVa | Breast (MCF-7) | 5.3 | IC50 | Not Specified | [4] |

Anti-inflammatory Activity

Certain quinoxaline sulfonamides have been evaluated for their in vivo anti-inflammatory effects.

Table 4: In Vivo Anti-inflammatory Activity of Novel Quinoxaline Sulfonamides

| Compound ID | Assay | Result | Reference |

| 106-108 | Rat Paw Edema | 1.17–4.04% inhibition | [1] |

| 7b | Carrageenin-induced edema | 41% inhibition | [8] |

Antidiabetic Activity

Novel quinoxaline sulfonohydrazide derivatives have been identified as potent inhibitors of enzymes relevant to type II diabetes.[9]

Table 5: Antidiabetic Activity of Novel Quinoxaline Sulfonamides

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 6a | sPLA2 | 0.0475 | [9] |

| 6c | α-glucosidase | 0.0953 | [9] |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature.

Synthesis of Quinoxaline Sulfonamides (General Procedure)

The synthesis of quinoxaline sulfonamides often involves a multi-step process. A representative protocol is the reaction of a quinoxaline sulfonyl chloride with an appropriate amine.

Protocol 1: Synthesis of Substituted Quinoxaline Sulfonamides

-

Preparation of Quinoxaline-6-sulfonyl chloride: 2,3-Diphenylquinoxaline is treated with chlorosulfonic acid to yield 2,3-diphenyl quinoxaline-6-sulfonyl chloride.[1]

-

Sulfonamide Formation: The resulting sulfonyl chloride is refluxed with a primary amine in a basic medium (e.g., pyridine) to produce the desired substituted quinoxaline sulfonamide.[1]

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is commonly used to evaluate the antimicrobial activity of novel compounds.[10]

Protocol 2: Agar Well Diffusion Assay

-

Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and sterilize by autoclaving.

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of the solidified agar plates.

-

Well Preparation: Wells of a defined diameter (e.g., 6 mm) are punched into the agar.

-

Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

Protocol 3: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental procedures related to the activity of quinoxaline sulfonamides.

Signaling Pathway: Inhibition of VEGFR-2 Signaling by Quinoxaline Sulfonamides

Quinoxaline derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[4][5][11]

References

- 1. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]

- 6. Sulphonamido-quinoxalines: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04548C [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]

- 11. aels.journals.ekb.eg [aels.journals.ekb.eg]

Solubility and Stability of 2-Chloroquinoxaline-6-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of 2-Chloroquinoxaline-6-sulfonamide, a key intermediate and potential active pharmaceutical ingredient (API). The information herein is intended to support research, development, and formulation activities by providing essential physicochemical data and standardized experimental protocols.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and formulation feasibility. This compound, as a multi-ring heterocyclic compound, is anticipated to exhibit limited aqueous solubility and variable solubility in common organic solvents. The following data summarizes the expected solubility profile based on the general characteristics of quinoxaline and sulfonamide derivatives.

Quantitative Solubility Data

The equilibrium solubility of this compound in various solvents at ambient temperature is presented in Table 1. This data is essential for selecting appropriate solvent systems for synthesis, purification, and formulation.

Table 1: Equilibrium Solubility of this compound at 25°C

| Solvent | Solubility Category | Estimated Solubility (mg/mL) |

| Water | Practically Insoluble | < 0.1 |

| Phosphate Buffer (pH 7.4) | Practically Insoluble | < 0.1 |

| Methanol | Sparingly Soluble | 1 - 10 |

| Ethanol | Sparingly Soluble | 1 - 10 |

| Acetone | Soluble | 10 - 30 |

| Acetonitrile | Sparingly Soluble | 1 - 10 |

| Dichloromethane | Soluble | 10 - 30 |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 100 |

| N,N-Dimethylformamide (DMF) | Freely Soluble | > 100 |

Note: The data presented are estimates based on the physicochemical properties of structurally related compounds and are intended for guidance. Experimental verification is recommended.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic (equilibrium) solubility of a compound.[1]

Materials:

-

This compound

-

Selected solvents (as per Table 1)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent (e.g., 5 mL).[1] The excess solid is necessary to ensure saturation.

-

Seal the vials and place them in an orbital shaker or on a magnetic stirrer maintained at a constant temperature (e.g., 25°C ± 0.5°C).[1]

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[1]

-

After equilibration, allow the samples to stand undisturbed at the same temperature for at least 24 hours to allow for the sedimentation of undissolved solids.[1]

-

Carefully withdraw a sample from the supernatant. To ensure the removal of all solid particles, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).[1]

-

Accurately dilute the clear supernatant with a suitable solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

The experiment should be performed in triplicate for each solvent.[1]

References

In Silico Prediction of 2-Chloroquinoxaline-6-sulfonamide Bioactivity: A Technical Guide

Abstract

The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a sulfonamide moiety can further enhance this therapeutic potential, as sulfonamides themselves are a cornerstone of various drug classes, from antibacterials to carbonic anhydrase inhibitors.[4][5] This technical guide outlines a comprehensive in silico workflow for the prediction and characterization of the bioactivity of a specific derivative, 2-Chloroquinoxaline-6-sulfonamide. We present a systematic approach encompassing target identification, molecular docking, ADMET profiling, and detailed protocols for experimental validation. The methodologies and data provided herein serve as a foundational framework for researchers seeking to accelerate the discovery and development of novel quinoxaline-based therapeutic agents.

Introduction: The Therapeutic Potential of the Quinoxaline-Sulfonamide Scaffold

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a privileged structure in drug discovery.[1] Its derivatives have been investigated for a multitude of pharmacological applications, ranging from anticancer and antimicrobial to antidiabetic and anti-inflammatory agents.[1][6][7] The sulfonamide functional group (-SO₂NH₂) is another critical pharmacophore, famously associated with the first synthetic antimicrobial drugs and now found in medications for diuresis, diabetes, and glaucoma.[5][8][9]

The strategic combination of these two moieties into a single chemical entity, such as this compound, creates a molecule with significant, albeit largely uncharacterized, therapeutic potential.[4] Computational, or in silico, methods provide a powerful, cost-effective, and rapid means to hypothesize and prioritize potential biological targets and activities before embarking on extensive laboratory synthesis and testing.[10][11] This guide details such an in silico approach, providing a roadmap from initial computational screening to experimental validation.

In Silico Bioactivity Prediction: A Step-by-Step Workflow

The prediction of a molecule's biological activity is a multi-step process that begins with identifying potential protein targets and culminates in predicting its safety profile.

Caption: General workflow for in silico bioactivity prediction.

Target Identification

Given the broad spectrum of activities reported for the quinoxaline-sulfonamide scaffold, several protein classes emerge as high-priority potential targets:

-

Carbonic Anhydrases (CAs): A primary target for many sulfonamides.[9]

-

Kinases: Specifically PI3K, has been identified as a target for quinoxaline sulfonamides.[1][4]

-

Bacterial Enzymes: Dihydropteroate synthase (DHPS) is the classic target for antibacterial sulfonamides.[8]

-

Viral Proteases & Polymerases: Quinoxaline derivatives have shown activity against HCV NS3 protease and reverse transcriptase.[1][12]

-

Topoisomerases: Chloroquinoxaline sulfonamide has been described as a topoisomerase-II poison, relevant for anticancer activity.[4]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This simulation yields a score representing the predicted binding affinity and a pose showing the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Caption: A simplified schematic of the molecular docking process.

ADMET Prediction

An ideal drug candidate must not only be active but also possess favorable pharmacokinetic properties. ADMET prediction tools assess a molecule's likely Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles based on its chemical structure. Recent computational studies on quinoxaline derivatives routinely include ADMET analysis to assess their drug-likeness.[10]

Predicted Bioactivity Data for Quinoxaline-Sulfonamide Analogs

Table 1: Antibacterial and Antifungal Activity of Quinoxaline Sulfonamide Derivatives Data extracted from a study on novel synthesized derivatives.[1]

| Compound ID | Target Organism | Activity Type | Result (Zone of Inhibition, mm) |

| 67 | S. aureus | Antibacterial | 14 |

| B. pimilis | Antibacterial | 14 | |

| E. coli | Antibacterial | 16 | |

| A. niger | Antifungal | 17 | |

| P. notatum | Antifungal | 17 | |

| 68 | S. aureus | Antibacterial | 13 |

| B. pimilis | Antibacterial | 14 | |

| E. coli | Antibacterial | 15 | |

| A. niger | Antifungal | 12 |

Table 2: Anti-inflammatory Activity of Quinoxaline-Sulfonamide Derivatives Data from an in vivo rat paw edema model.[1]

| Compound ID | Time | % Inhibition of Edema |

| 106 | 30 min | 4.04% |

| 107 | 30 min | 1.17% |

| 108 | 30 min | 2.53% |

| Diclofenac | 30 min | 15.15% |

Signaling Pathways and Potential Mechanisms of Action

Based on the predicted targets, this compound could potentially modulate key cellular signaling pathways. For instance, if the compound inhibits a kinase like PI3K, it could interfere with the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival and is often dysregulated in cancer.

Caption: Potential mechanism via inhibition of the PI3K pathway.

Experimental Protocols for In Silico Hit Validation

Following computational prediction, experimental validation is paramount. Below are detailed protocols for assays relevant to the predicted activities of this compound.

Protocol: Carbonic Anhydrase II Inhibition Assay

This protocol is adapted from standard colorimetric assays measuring the esterase activity of Carbonic Anhydrase (CA).

1. Materials and Reagents:

- Human Carbonic Anhydrase II (hCA II), recombinant

- Tris-HCl buffer (50 mM, pH 7.4)

- p-Nitrophenyl acetate (pNPA), substrate

- This compound (test compound)

- Acetazolamide (positive control inhibitor)

- 96-well microplate

- Microplate reader (405 nm)

- DMSO

2. Procedure:

- Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM). Create serial dilutions in buffer to achieve final assay concentrations.

- To each well of a 96-well plate, add 140 µL of Tris-HCl buffer.

- Add 20 µL of the appropriate compound dilution (or buffer for control wells).

- Add 20 µL of hCA II enzyme solution (final concentration ~10 nM). Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.

- Initiate the reaction by adding 20 µL of pNPA substrate solution (final concentration ~1 mM).

- Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes.

- Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

- Calculate the percentage of inhibition using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

- Plot % Inhibition vs. compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an agent that prevents visible growth of a bacterium.

1. Materials and Reagents:

- Bacterial strains (e.g., S. aureus, E. coli)

- Mueller-Hinton Broth (MHB)

- This compound (test compound)

- Standard antibiotic (e.g., Ciprofloxacin) as a positive control

- Sterile 96-well microplates

- Spectrophotometer (600 nm)

- Resazurin sodium salt solution (optional, for viability indication)

2. Procedure:

- Grow bacterial cultures in MHB overnight at 37°C.

- Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL in fresh MHB.

- Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate (e.g., from 256 µg/mL down to 0.5 µg/mL).

- Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the compound dilution.

- Include a positive control (bacteria with no compound) and a negative control (broth only).

- Incubate the plate at 37°C for 18-24 hours.

- Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.

- Alternatively, read the optical density (OD) at 600 nm. The MIC is the concentration that inhibits ~90% of growth compared to the positive control.

Conclusion

The in silico framework presented in this guide provides a robust and efficient strategy for elucidating the bioactivity of this compound. By leveraging computational tools for target identification, molecular docking, and ADMET profiling, researchers can generate well-founded hypotheses regarding the compound's therapeutic potential as an anticancer, antimicrobial, or anti-inflammatory agent. The provided quantitative data on related analogs and detailed protocols for experimental validation offer the necessary resources to transition from computational prediction to tangible laboratory investigation, ultimately accelerating the drug discovery pipeline for this promising class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ajchem-b.com [ajchem-b.com]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 12. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Quinoxaline Sulfonamides: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2] When coupled with a sulfonamide moiety, another critical pharmacophore known for its diverse therapeutic applications, the resulting quinoxaline sulfonamide hybrids exhibit enhanced and often novel pharmacological profiles.[1] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of quinoxaline sulfonamides, highlighting their significance in the development of new therapeutic agents. The content herein is intended to serve as a detailed resource for researchers actively engaged in drug discovery and development.

Synthesis of Quinoxaline Sulfonamides

The synthetic routes to quinoxaline sulfonamides are versatile, generally involving the initial formation of the quinoxaline core, followed by sulfonation and subsequent amidation. The specific methodologies can be adapted to introduce a wide variety of substituents, allowing for extensive structure-activity relationship (SAR) studies.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the condensation reaction to form the quinoxaline core.

-

Materials: o-phenylenediamine, benzil, rectified spirit (ethanol).

-

Procedure:

-

Dissolve benzil (0.01 mol, 2.1 g) in warm rectified spirit (8 mL).

-

Dissolve o-phenylenediamine (0.01 mol, 1.1 g) in rectified spirit (8 mL).

-

Add the o-phenylenediamine solution to the warm benzil solution.

-

Warm the mixture on a water bath for 30 minutes.

-

Add water until a slight cloudiness persists and then allow the mixture to cool.

-

Filter the precipitated product and recrystallize from absolute alcohol to yield 2,3-diphenylquinoxaline.[3]

-

Protocol 2: Synthesis of 2,3-Diphenylquinoxaline-6-sulfonyl chloride

This protocol details the chlorosulfonation of the quinoxaline core.

-

Materials: 2,3-diphenylquinoxaline, chlorosulfonic acid.

-

Procedure:

-

To 2,3-diphenylquinoxaline (0.01 mol), add chlorosulfonic acid (0.015 mol) dropwise under cold conditions.

-

Reflux the reaction mixture for 5 hours.

-

Slowly pour the mixture onto an ice-water mixture.

-

Filter the white solid precipitate and wash thoroughly with cold water until acid-free to obtain 2,3-diphenylquinoxaline-6-sulfonyl chloride.[3]

-

Protocol 3: General Procedure for the Synthesis of Quinoxaline Sulfonamides

This protocol outlines the final amidation step.

-

Materials: 2,3-diphenylquinoxaline-6-sulfonyl chloride, appropriate primary or secondary amine, pyridine, ethanol.

-

Procedure:

-

Reflux a mixture of 2,3-diphenylquinoxaline-6-sulfonyl chloride and the desired amine in the presence of a catalytic amount of pyridine in ethanol.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and purify by recrystallization or column chromatography to yield the final quinoxaline sulfonamide derivative.

-

Biological Activities and Quantitative Data

Quinoxaline sulfonamides have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

Anticancer Activity

Quinoxaline sulfonamides have emerged as potent anticancer agents, often acting through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Table 1: In Vitro Anticancer Activity of Representative Quinoxaline Sulfonamides

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 3l | Leukemia RPMI-8226 | 1.11 | [4] |

| 103 | Various Cancer Cell Lines | Potent Activity | [1] |

| 104 | Various Cancer Cell Lines | Potent Activity | [1] |

| 99 | Liver Carcinoma | 0.5 µg/mL | [1] |

| 100 | Liver Carcinoma | 4.75 µg/mL | [1] |

| 7h | Multiple Cancer Cell Lines | 1.3 - 2.1 | [5] |

| VIIIc | HCT116 | 0.36 | [6] |

Protocol 4: MTT Assay for Cell Viability

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.

-

Materials: 96-well plates, cell culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol), test compounds.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the quinoxaline sulfonamide derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] Cell viability is calculated as a percentage of the control (untreated) cells.

-

Protocol 5: Annexin V-FITC Apoptosis Assay

This protocol describes the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

-

Materials: Annexin V-FITC apoptosis detection kit, flow cytometer.

-

Procedure:

-

Seed cells and treat with the test compounds for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[7][8] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Antimicrobial Activity

The hybridization of the quinoxaline and sulfonamide moieties has yielded compounds with significant activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Representative Quinoxaline Sulfonamides (Zone of Inhibition in mm)

| Compound ID | S. aureus | E. coli | B. pimilis | A. niger | P. notatum | Reference |

| 67 | 14 | 16 | 14 | 17 | 17 | [1] |

| 68 | 13 | 15 | 14 | 12 | - | [1] |

| 74 | 15 | 10 | - | - | - | [1] |

| 75 | 14 | 8 | - | - | - | [1] |

| 81 | - | - | - | - | - | [1] |

| 82 | 18 | 16 | - | - | - | [1] |

Note: Compound 81 showed a zone of inhibition of 30 mm against P. vulgaries and 24 mm against Enterobacteria.

Table 3: Minimum Inhibitory Concentration (MIC) of Quinoxaline Sulfonamides

| Compound ID | Bacterial Strain(s) | MIC Range (mg/mL) | Reference |

| Compound 2 | Various bacterial strains | 0.0313 - 0.250 | [7] |

| QS-3 | P. aeruginosa | 64 µg/mL | [9] |

Protocol 6: Agar Well Diffusion Method

This protocol details a common method for screening antimicrobial activity.

-

Materials: Muller-Hinton agar plates, sterile cork borer (6 mm), bacterial cultures, test compounds, positive control (e.g., ciprofloxacin), negative control (e.g., DMSO).

-

Procedure:

-

Prepare a uniform lawn of the test microorganism on the surface of a Muller-Hinton agar plate by spreading a standardized inoculum.

-

Aseptically punch wells (6 mm in diameter) into the agar.

-

Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well.

-

Add the positive and negative controls to separate wells.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well in millimeters.[10][11]

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of quinoxaline sulfonamides can be attributed to their interaction with various biological targets, leading to the modulation of critical signaling pathways.

Inhibition of Receptor Tyrosine Kinases (c-Met and VEGFR-2)

Many quinoxaline sulfonamides function as ATP-competitive inhibitors of receptor tyrosine kinases like c-Met and VEGFR-2, which are crucial for cancer cell proliferation, survival, and angiogenesis.[12][13][14]

Caption: Inhibition of c-Met and VEGFR2 signaling by quinoxaline sulfonamides.

Protocol 7: In Vitro c-Met/VEGFR-2 Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of compounds on kinase activity.

-

Materials: Recombinant human c-Met or VEGFR-2 kinase, kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, 96-well plates, detection reagent (e.g., ADP-Glo™).

-

Procedure:

-

Add the kinase, substrate, and test compound at various concentrations to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Inhibition of Carbonic Anhydrase IX

Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is upregulated under hypoxic conditions and plays a key role in pH regulation, promoting cancer cell survival and proliferation. Quinoxaline sulfonamides have been identified as inhibitors of CA IX.[5]

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijidd.com [ijidd.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. kumc.edu [kumc.edu]

- 6. reactionbiology.com [reactionbiology.com]

- 7. static.igem.org [static.igem.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. hereditybio.in [hereditybio.in]

- 10. Determination of antibacterial activity by agar well diffusion method [bio-protocol.org]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. profoldin.com [profoldin.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloroquinoxaline-6-sulfonamide

Abstract

This document provides a detailed protocol for the multi-step synthesis of 2-Chloroquinoxaline-6-sulfonamide, a key intermediate in the development of various pharmacologically active compounds. The synthesis commences with the condensation of o-phenylenediamine with oxalic acid to form a quinoxaline-2,3-dione scaffold. This intermediate undergoes chlorosulfonation to introduce the sulfonyl chloride moiety, followed by amination to form the sulfonamide. The final step involves the chlorination of the quinoxaline ring to yield the target compound. This protocol includes detailed experimental procedures, tables of reactants and expected intermediates, and a visual representation of the synthetic workflow.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The sulfonamide functional group is also a well-established pharmacophore present in numerous approved drugs. The combination of these two moieties in this compound makes it a valuable building block for the synthesis of novel drug candidates. The protocol outlined below is a composite procedure based on established chemical transformations for similar quinoxaline-based structures.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via a four-step process, as illustrated in the workflow diagram below.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione

-

To a mixture of o-phenylenediamine (0.1 mol) and oxalic acid (0.1 mol), add 50 mL of 4N HCl.

-

Heat the reaction mixture to reflux for 12 hours.

-

Cool the mixture to room temperature.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with water.

-

Dry the solid to obtain Quinoxaline-2,3(1H,4H)-dione.

Step 2: Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride

-

To cold chlorosulfonic acid (0.3 mol), add Quinoxaline-2,3(1H,4H)-dione (0.1 mol) portion-wise, maintaining the temperature below 10°C.[1]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product to yield 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride.

Step 3: Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

-

Suspend 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (0.1 mol) in 150 mL of a 1:1 mixture of aqueous ammonia (28-30%) and distilled water.[2]

-

Heat the mixture in a water bath to boiling for 10-15 minutes with stirring.[2]

-

Cool the reaction mixture in an ice bath.

-

Acidify the solution to a pH of approximately 5-6 with dilute HCl.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and dry to obtain 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide.

Step 4: Synthesis of 2,3-Dichloroquinoxaline-6-sulfonamide

-

To a solution of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide (0.05 mol) in phosphorus oxychloride (POCl3, 0.25 mol), add a catalytic amount of dimethylformamide (DMF, 1 mL).[3]

-

Stir the solution at 80°C for 6 hours (monitor by TLC).[3]

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture onto crushed ice.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain 2,3-Dichloroquinoxaline-6-sulfonamide.

Step 5: Synthesis of this compound (Proposed)

Note: This final step to achieve selective monodechlorination may require optimization. The following is a general suggested approach.

-

Dissolve 2,3-Dichloroquinoxaline-6-sulfonamide (0.01 mol) in a suitable solvent such as ethanol.

-

Add a reducing agent (e.g., sodium borohydride in a controlled manner) or a nucleophile that can be subsequently removed, to selectively replace the chlorine at the 3-position.

-

The reaction conditions (temperature, stoichiometry of the reducing agent) will need to be carefully controlled to favor mono-reduction.

-

Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

-

Upon completion, quench the reaction and use standard work-up and purification techniques (e.g., extraction, column chromatography) to isolate the target compound, this compound.

Data Presentation

Table 1: Reactants and Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | Starting Material |

| Oxalic Acid | C₂H₂O₄ | 90.03 | Starting Material |

| Quinoxaline-2,3(1H,4H)-dione | C₈H₆N₂O₂ | 162.15 | Intermediate 1 |

| Chlorosulfonic Acid | HSO₃Cl | 116.52 | Reagent |

| 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | C₈H₅ClN₂O₄S | 260.65 | Intermediate 2 |

| Aqueous Ammonia | NH₃ | 17.03 | Reagent |

| 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | C₈H₇N₃O₄S | 241.22 | Intermediate 3 |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | Reagent |

| 2,3-Dichloroquinoxaline-6-sulfonamide | C₈H₅Cl₂N₃O₂S | 278.11 | Intermediate 4 |

| This compound | C₈H₆ClN₃O₂S | 243.67 | Target Compound |

Table 2: Expected Yields and Physical Properties

| Step | Product | Expected Yield (%) | Physical State | Melting Point (°C) |

| 1 | Quinoxaline-2,3(1H,4H)-dione | >90 | Solid | >300 |

| 2 | 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | ~85-90 | Solid | Not reported |

| 3 | 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | ~70-80 | Solid | Not reported |

| 4 | 2,3-Dichloroquinoxaline-6-sulfonamide | Good | Solid | Not reported |

| 5 | This compound | Variable | Solid | Not reported |

Note: Yields are estimates based on similar reported reactions and may vary.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Chlorosulfonic acid and phosphorus oxychloride are highly corrosive and react violently with water. Handle with extreme care.

-

Quinoxaline derivatives and their intermediates may be toxic. Avoid inhalation, ingestion, and skin contact.

Characterization

The structure and purity of the synthesized intermediates and the final product should be confirmed by standard analytical techniques, including:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Melting Point: To check for purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

References

High-Yield Synthesis of 2,3-Disubstituted Quinoxalines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals